molecular formula C22H25NO4 B14316228 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione CAS No. 110037-66-6

4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione

Cat. No.: B14316228
CAS No.: 110037-66-6
M. Wt: 367.4 g/mol
InChI Key: OMNQFSULAXBSNV-UHFFFAOYSA-N
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Description

4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,2-phenylene bis(hept-2-yn-1-one) with ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene . This process is catalyzed by iridium and results in the formation of the desired anthraquinone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the use of tetrachlorophthalic anhydride as a starting material. This is followed by a series of reactions, including reduction and substitution, to introduce the amino and hydroxyl groups . The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . It also interacts with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

Uniqueness

What sets 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .

Properties

CAS No.

110037-66-6

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

4-amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione

InChI

InChI=1S/C22H25NO4/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8,23H2,1-4H3

InChI Key

OMNQFSULAXBSNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)O

Origin of Product

United States

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